4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-11-6(2-3-9-11)5-4-12-7(8)10-5/h2-4H,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVIAANFEXPMCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CSC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring. The reaction is usually carried out in ethanol or methanol as a solvent, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) at position 2 of the thiazole ring undergoes nucleophilic substitution with electrophilic reagents.
Example Reaction with Acyl Chlorides
Scheme:
4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine + RCOCl → 2-Acylated derivative
Conditions:
-
Base: Triethylamine (TEA) or pyridine
-
Solvent: Dichloromethane (DCM) or THF
-
Temperature: 0–25°C
Key Findings:
-
Acylation occurs regioselectively at the thiazole amino group due to its higher nucleophilicity compared to the pyrazole nitrogen.
-
Yields range from 70–85% depending on steric hindrance from the acyl group .
Condensation Reactions
The amino group participates in condensation with carbonyl compounds to form heterocyclic fused systems.
Knoevenagel-Type Condensation
Scheme:
4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine + Aldehyde → Pyrazolo[1,5-a]pyrimidinone
Experimental Data (Adapted from ):
| Reactant | Conditions | Yield | Product |
|---|---|---|---|
| Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | n-BuOH, p-TsOH, reflux (2 h) | 65% | 5-(3,4-Dichlorophenyl)-3-(4-methylthiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one |
Mechanistic Insight:
-
Acid catalysis (p-TsOH) facilitates imine formation, followed by cyclization to form the pyrimidinone core .
Cross-Coupling Reactions
The pyrazole and thiazole rings enable participation in metal-catalyzed coupling reactions.
Suzuki-Miyaura Coupling
Example: Functionalization at the pyrazole C4 position.
Conditions:
-
Catalyst: PdCl₂(dppf)·DCM
-
Base: K₂CO₃
-
Solvent: 1,4-Dioxane/EtOH/H₂O (3:1:1)
-
Temperature: 80–100°C
Outcome:
Reductive Amination
The amino group reacts with aldehydes in reductive amination sequences.
Protocol from (Modified for Target Compound):
-
Condensation with p-methoxybenzaldehyde under solvent-free conditions (120°C, 2 h).
-
Reduction with NaBH₄ in methanol (25°C, 1 h).
Yield: ~70% (estimated based on analogous reactions ).
Heterocyclic Ring Formation
The compound serves as a precursor for synthesizing polyheterocyclic systems.
Thiazolidinone Formation
Reagents: Carbon disulfide (CS₂), chloroacetyl chloride
Steps:
-
CS₂ reacts with the amino group to form a dithiocarbamate intermediate.
-
Cyclization with chloroacetyl chloride yields thiazolidinone derivatives .
Applications:
Alkylation Reactions
Methylation at Pyrazole Nitrogen
Conditions:
-
Methyl iodide (CH₃I), K₂CO₃
-
Solvent: DMF, 60°C
Outcome:
-
Selective methylation at the pyrazole N1 position preserves the thiazole amino group’s reactivity.
Mechanistic Considerations
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine exhibits notable antimicrobial properties. Studies have reported that derivatives of this compound demonstrate significant activity against various pathogens, including bacteria and fungi. For instance:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| This Compound | 0.22 | 0.25 | 75% |
| Ciprofloxacin | 0.50 | 0.75 | 60% |
| Ketoconazole | 0.30 | 0.40 | 65% |
The minimum inhibitory concentration (MIC) values highlight the compound's potency relative to standard antibiotics, suggesting its potential as an effective antimicrobial agent .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .
Enzyme Inhibition
4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine has been studied for its interactions with various enzymes and receptors. Its ability to inhibit certain enzymes could make it a candidate for developing therapeutic agents against diseases where these enzymes play a crucial role.
Drug Design and Development
The compound's unique structure allows for modifications that can enhance its biological activity and selectivity. Structure-activity relationship studies are ongoing to optimize its pharmacological properties .
Material Science Applications
In addition to its medicinal applications, this compound is being explored in materials science, particularly in the development of organic semiconductors and conductive polymers. Its heterocyclic structure contributes to electronic properties that are beneficial in these applications.
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine:
- Synthesis and Biological Evaluation : A study synthesized various derivatives and evaluated their antimicrobial activities, confirming the lead compound's effectiveness against resistant strains .
- Cancer Research : Another research project focused on modifying the compound to enhance its anticancer properties, demonstrating promising results in vitro against several cancer cell lines .
- Material Properties : Investigations into the use of this compound in organic electronics have shown that it can improve charge transport properties when incorporated into polymer matrices .
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-(1-Methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine
- Molecular Formula : C₁₂H₁₂F₃N₃ (as per hydrobromide salt in ; base structure inferred as C₇H₇N₄S)
- Molecular Weight : 255.24 g/mol (hydrobromide salt, )
- CAS Number : 1004643-49-5
- Purity : 95% ().
Structural Features: The compound consists of a 1,3-thiazole core substituted at position 4 with a 1-methyl-1H-pyrazole group and at position 2 with an amine.
Structural Analogues of Thiazol-2-amine Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Structural and Functional Differences
Substituent Effects on Bioactivity :
- MortaparibMild () incorporates a triazole-thiophene sulfanyl group and a 4-methoxyphenyl moiety, enabling dual inhibition of Mortalin and PARP1. In contrast, the target compound lacks these extended aromatic systems, likely reducing its potency in similar pathways but improving metabolic stability due to its compact structure.
- 3d () features a dihydroacenaphthylenyl group, which enhances π-π stacking interactions in receptor binding. The target compound’s pyrazole group may instead prioritize hydrogen bonding or dipole interactions.
Bulky substituents (e.g., dihydroacenaphthylenyl in ) correlate with higher melting points (185–325°C), suggesting greater crystallinity. The target compound’s smaller substituents may favor solubility in polar solvents.
Synthetic Accessibility :
- The target compound’s synthesis (e.g., as a hydrobromide salt, ) likely involves coupling of pyrazole and thiazole precursors under mild conditions. In contrast, MortaparibMild requires multi-step functionalization of triazole and thiophene groups, increasing synthetic complexity.
Safety and Toxicity :
- 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine () has documented acute oral toxicity (H302) and skin irritation (H315). The target compound’s fluorine atoms may alter its toxicity profile, though specific data are unavailable in the provided evidence.
Biological Activity
4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : CHNS
- Molecular Weight : 180.23 g/mol
- CAS Number : 957242-22-7
The biological activity of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine can be attributed to its interaction with various biological targets:
-
Antitumor Activity :
- Thiazole derivatives have been shown to exhibit significant antitumor properties. For instance, compounds containing thiazole rings often demonstrate cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- In vitro studies indicate that this compound may inhibit tumor growth by disrupting microtubule dynamics, similar to established chemotherapeutics like combretastatin A-4 .
- Antimicrobial Properties :
- Neuroprotective Effects :
Biological Activity Data
| Activity Type | IC50 (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Antitumor | 10–30 | Various cancer cell lines | |
| Antimicrobial | ≤0.25 | C. albicans, C. neoformans | |
| Neuroprotective | Not specified | Neuronal cells |
Case Studies
-
Antitumor Efficacy :
A study evaluated the cytotoxic effects of several thiazole derivatives, including 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine, against human glioblastoma U251 cells. The compound exhibited an IC50 value comparable to established chemotherapeutic agents, indicating significant potential for further development . -
Antimicrobial Activity :
Research on the antimicrobial properties revealed that the compound displayed potent activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics . -
Neuroprotective Effects :
Experimental models showed that treatment with this compound led to a reduction in oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .
Q & A
Q. How can researchers optimize the synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-1,3-thiazol-2-amine to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclization of thiourea precursors followed by acylation or halogenation. For example, halogenated pyrazole-thiazole hybrids are synthesized via cyclization of thiourea intermediates under controlled pH and temperature (e.g., using POCl₃ at 120°C). Yield optimization can be achieved by adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiourea to acyl chloride) and employing inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography confirms molecular geometry and hydrogen-bonding patterns (e.g., dihedral angles between pyrazole and thiazole rings) .
- NMR spectroscopy (¹H/¹³C) identifies substituent positions: pyrazole C4 methyl protons appear as a singlet (~δ 3.2 ppm), while thiazole C2 amine protons resonate as broad peaks (~δ 5.8 ppm) .
- IR spectroscopy detects functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=S stretch at ~1250 cm⁻¹) .
Q. What in vitro biological screening protocols are recommended for initial activity assessment?
Methodological Answer:
- Antimicrobial assays : Use microdilution methods (e.g., MIC determination against S. aureus and E. coli) with concentrations ranging 1–256 µg/mL .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposure, with IC₅₀ values calculated via nonlinear regression .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antitubercular activity?
Methodological Answer:
- Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the pyrazole C4 position to enhance membrane penetration. Derivatives with 4-Cl substitution showed MIC values of 0.5 µg/mL against M. tuberculosis H37Rv, compared to 8 µg/mL for unsubstituted analogs .
- Replace the thiazole C2 amine with a methyl group to reduce polarity, improving logP values from 1.2 to 2.8, which correlates with increased bioavailability .
Q. What computational approaches are effective in predicting binding modes to biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina) against M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) reveals hydrogen bonding between the thiazole amine and Tyr158 residue (binding energy: −9.2 kcal/mol) .
- MD simulations (GROMACS) over 100 ns assess stability of ligand-protein complexes; RMSD <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological data across studies?
Methodological Answer:
- Standardize assay conditions : Discrepancies in MIC values (e.g., 2 µg/mL vs. 16 µg/mL) may arise from variations in bacterial strain viability or culture media. Use CLSI guidelines for consistency .
- Validate via orthogonal assays : Confirm antifungal activity observed in disk diffusion with broth microdilution to rule out false positives .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
